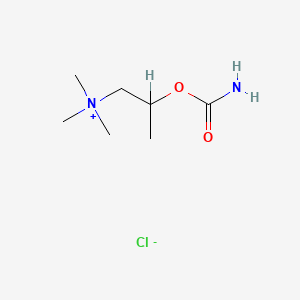

2-Carbamoyloxypropyl(trimethyl)ammonium;chloride

Description

Properties

CAS No. |

590-63-6 |

|---|---|

Molecular Formula |

C7H17ClN2O2 |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

1-(trimethylazaniumyl)propan-2-yloxymethanimidate;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H |

InChI Key |

XXRMYXBSBOVVBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

590-63-6 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

674-38-4 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

>29.5 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bethanechol Bethanechol Chloride Bethanecol Chloride, Bethanechol Duvoid Hermes, Myo Myo Hermes Myocholine Myotonachol Myotonine PMS Bethanechol Chloride PMS-Bethanechol Chloride Urecholine Uroca |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Bethanechol Chloride: From Receptor Binding to Physiological Response

Executive Summary: This guide provides a detailed examination of the molecular and physiological mechanisms of bethanechol chloride, a synthetic choline ester and direct-acting parasympathomimetic agent. Bethanechol selectively stimulates muscarinic acetylcholine receptors, with clinically significant effects mediated primarily through the M3 receptor subtype. Its mechanism involves the activation of Gq/11 proteins, leading to the phospholipase C-mediated generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium, which drives smooth muscle contraction. This action is most pronounced in the urinary bladder and gastrointestinal tract, forming the basis of its therapeutic use in nonobstructive urinary retention and neurogenic bladder atony. This document elucidates the signal transduction pathways, details the resulting physiological effects on major organ systems, and provides protocols for the experimental validation of its pharmacodynamic profile.

Introduction

Chemical Identity and Clinical Significance

Bethanechol chloride is a synthetic ester structurally related to the endogenous neurotransmitter acetylcholine.[1] A key structural feature is its carbamic acid ester group and a β-methyl group, which confer resistance to hydrolysis by acetylcholinesterase and other cholinesterases.[1][2][3] This resistance results in a more prolonged duration of action compared to acetylcholine.[1][2] Clinically, bethanechol is an FDA-approved medication used to manage acute postoperative and postpartum nonobstructive urinary retention, as well as overflow incontinence resulting from neurogenic atony of the urinary bladder.[4][5] Its therapeutic utility stems from its ability to mimic the effects of parasympathetic nervous system stimulation in a targeted manner.[2][6]

The Cholinergic System and Muscarinic Receptors

The parasympathetic nervous system, often termed the "rest and digest" system, utilizes acetylcholine as its primary neurotransmitter.[6] Acetylcholine exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. Bethanechol's action is highly selective for the muscarinic receptor family, which consists of five distinct G-protein coupled receptor (GPCR) subtypes (M1 through M5).[1][3][4] These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling pathways to mediate a wide array of physiological functions.

Molecular Mechanism of Action

Receptor Selectivity Profile

Bethanechol is a direct-acting cholinergic agonist that binds to and activates muscarinic receptors.[6][7] Its selectivity is a cornerstone of its therapeutic profile, demonstrating potent agonism at all five muscarinic receptor subtypes (M1-M5) with little to no significant activity at nicotinic receptors.[1][4][7] This avoids the nicotinic effects on skeletal muscle and autonomic ganglia. The most clinically relevant effects of bethanechol are a consequence of its action on M3 receptors, which are densely expressed on the smooth muscle cells of the urinary bladder and the gastrointestinal tract, as well as on exocrine glands.[1][4] It also stimulates M1 receptors on gastric parietal cells, contributing to its pro-motility effects in the gut.[4]

Signal Transduction via Gq-Coupled Receptors (M1 & M3)

The M1 and M3 receptor subtypes are predominantly coupled to the Gq/11 family of heterotrimeric G-proteins.[8][9][10] The binding of bethanechol to these receptors induces a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP subunit dissociates and stimulates the membrane-bound enzyme phospholipase C (PLC).[8][11]

PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8][12]

-

Diacylglycerol (DAG): A lipid molecule that remains in the cell membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC).[11][12]

The sharp increase in cytosolic Ca2+ concentration is the primary event leading to smooth muscle contraction.[8][11]

Signal Transduction via Gi-Coupled Receptors (M2)

In tissues where they are co-expressed with M3 receptors, such as gastrointestinal smooth muscle, M2 receptors play a modulatory role.[8] M2 receptors are coupled to the Gi/o family of G-proteins.[8][13] Upon activation by bethanechol, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). In smooth muscle, this pathway can indirectly contribute to contraction by reducing the phosphorylation of proteins that promote relaxation. While the M3-Gq pathway is predominant in controlling intracellular calcium, the M2-Gi pathway provides a complementary mechanism to enhance the contractile response.[8]

Physiological Consequences of Muscarinic Activation

The molecular signaling events translate into distinct, organ-specific physiological responses. Bethanechol's primary effects are on the urinary and gastrointestinal tracts.[14]

| Organ System | Primary Receptor | Physiological Action | Clinical Relevance |

| Genitourinary Tract | M3 | Increases tone and contraction of the detrusor muscle; relaxes trigone and sphincter muscles.[2][15] | Promotes micturition and bladder emptying.[2][6] |

| Gastrointestinal Tract | M3, M1 | Increases tone, motility, and peristalsis of the stomach and intestines; increases lower esophageal sphincter pressure.[2][4][16] | Alleviates gastroparesis and restores gut motility.[6][7] |

| Exocrine Glands | M3 | Stimulates secretion from salivary, lacrimal, and sweat glands.[7][15] | Leads to side effects like salivation, lacrimation, and diaphoresis.[4] |

| Respiratory System | M3 | Causes contraction of bronchial smooth muscle.[11] | Can induce bronchoconstriction; contraindicated in asthma.[4][15] |

| Cardiovascular System | M2 | Decreases heart rate (bradycardia) and force of contraction.[7] | Can cause hypotension and reflex tachycardia; use with caution.[4][7] |

| Eyes | M3 | Causes contraction of the pupillary sphincter muscle (miosis).[4] | Leads to pupillary constriction. |

Experimental Elucidation of the Mechanism of Action

Rationale for Method Selection

A comprehensive understanding of a drug's mechanism of action requires a multi-tiered experimental approach. For bethanechol, this involves:

-

Binding Assays: To quantify the direct interaction between the drug and its receptor targets, establishing affinity and selectivity.

-

Signaling Assays: To measure the downstream second messengers (e.g., calcium) generated upon receptor activation, confirming functional coupling.

-

Functional Assays: To observe the ultimate physiological response (e.g., muscle contraction) in an integrated tissue system, determining potency and efficacy.

This combination provides a self-validating system, linking molecular binding to cellular signaling and tissue-level function.

Protocol: Radioligand Competition Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of an unlabeled compound (bethanechol) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.[17][18]

-

Objective: To determine the binding affinity constant (Ki) of bethanechol for each of the five human muscarinic receptor subtypes (M1-M5).

-

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Unlabeled competitor: Bethanechol chloride.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and vials; 96-well plates; glass fiber filters; cell harvester.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of bethanechol chloride.

-

Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]NMS (near its Kd value), and varying concentrations of bethanechol.

-

Controls: Prepare wells for "total binding" (no competitor) and "non-specific binding" (with excess atropine).

-

Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of bethanechol.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (concentration of bethanechol that inhibits 50% of specific [3H]NMS binding).

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol: In Vitro Organ Bath Assay for Smooth Muscle Contractility

This classic pharmacological preparation directly measures the functional consequence of receptor activation in an intact tissue.[19][20]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of bethanechol in inducing contraction of urinary bladder smooth muscle.

-

Materials:

-

Isolated tissue: Strips of detrusor muscle from a laboratory animal (e.g., guinea pig, rabbit).

-

Organ bath system with isometric force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C.

-

Bethanechol chloride stock solution.

-

-

Methodology:

-

Tissue Preparation: Dissect strips of detrusor muscle and mount them in the organ baths under a slight resting tension (e.g., 1 gram).

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with periodic washes.

-

Viability Check: Contract the tissue with a depolarizing agent (e.g., high concentration KCl) to ensure viability and to establish a reference maximum contraction.

-

Cumulative Concentration-Response Curve: After washing and returning to baseline, add bethanechol to the bath in a cumulative, stepwise manner (increasing concentrations at set intervals).

-

Data Recording: Record the isometric tension continuously throughout the experiment.

-

Analysis:

-

Normalize the contractile response at each bethanechol concentration to the maximum response produced by KCl.

-

Plot the normalized response against the log concentration of bethanechol.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response elicited by bethanechol).

-

-

Conclusion

The mechanism of action of bethanechol chloride is a well-defined example of targeted G-protein coupled receptor agonism. Its therapeutic efficacy is rooted in its chemical stability and high selectivity for muscarinic receptors over nicotinic receptors. By preferentially activating the Gq-coupled M3 receptor in the smooth muscle of the bladder and GI tract, bethanechol triggers a robust increase in intracellular calcium, leading to predictable and clinically useful pro-contractile effects. The comprehensive experimental characterization through binding, signaling, and functional assays provides a solid, self-validating framework that confirms this mechanism, underpinning its rational use in clinical practice and guiding future drug development in the field of cholinergic pharmacology.

References

-

Golan, D. E., Tashjian, A. H., Armstrong, E. J., & Armstrong, A. W. (2017). Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy. StatPearls Publishing. [Link]

-

Patsnap Synapse. (2024). What is Bethanechol Chloride used for?. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bethanechol Chloride?. [Link]

-

Drugs.com. (2023). Bethanechol: Package Insert / Prescribing Information. [Link]

-

Healio. (2023). Bethanechol Chloride: Uses, Side Effects & Dosage. [Link]

-

GlobalRPH. (2023). Bethanechol Chloride 25mg Tablet: Clinical Profile and Applications. [Link]

-

Murthy, K. S. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(5), G837-G842. [Link]

-

Mathie, A., & Williams, T. L. (1998). Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride. British Journal of Pharmacology, 124(3), 555–562. [Link]

-

Kawashima, K., & Fujii, T. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. [Link]

-

Wess, J. (2020). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Molecular Pharmacology, 97(3), 195-204. [Link]

-

Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1. [Link]

-

Ehlert, F. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

-

Advanstar Communications Inc. (2023). Clinical Profile of Bethanechol Chloride 5mg Tablet. [Link]

-

Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. [Link]

-

Valant, C., et al. (2008). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Molecular Pharmacology, 74(4), 1048-1061. [Link]

-

Budd, D. C., et al. (2005). M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms. Journal of Biological Chemistry, 280(38), 32719-32730. [Link]

-

Medscape. (2023). Urecholine (bethanechol) dosing, indications, interactions, adverse effects, and more. [Link]

-

National Center for Biotechnology Information. (n.d.). Bethanechol. PubChem Compound Database. [Link]

-

RxList. (2023). Bethanechol Chloride (Bethanechol): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Wikipedia. (n.d.). Bethanechol. [Link]

-

Gu, Z., & Yakel, J. L. (2005). The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. Journal of Neuroscience, 25(34), 7797-7807. [Link]

-

Profita, M., et al. (2002). m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Journal of Respiratory Cell and Molecular Biology, 26(2), 141-146. [Link]

-

Nursing Central. (n.d.). Bethanechol (Urecholine) | Davis's Drug Guide. [Link]

-

Li, Y. M., et al. (2005). Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane. Acta Pharmacologica Sinica, 26(1), 113-116. [Link]

-

Basicmedical Key. (2017). Muscarinic Agonists and Antagonists. [Link]

-

Pediatric Oncall. (n.d.). Bethanechol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

-

Zvara, P., et al. (1998). Bethanechol activates a post-receptor negative feedback mechanism in rabbit urinary bladder smooth muscle. The Journal of Urology, 159(1), 252-257. [Link]

-

ResearchGate. (2010). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

-

ResearchGate. (2001). The slow muscarinic pathway is mediated by M1 receptors. [Link]

-

PDR.net. (n.d.). Urecholine - Drug Summary. [Link]

-

RxList. (2023). Bethanechol: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Tutuian, R., et al. (2007). Bethanechol improves smooth muscle function in patients with severe ineffective esophageal motility. Journal of Clinical Gastroenterology, 41(4), 366-370. [Link]

-

Shinoe, T., et al. (2014). Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus. Cerebral Cortex, 24(11), 3019-3028. [Link]

Sources

- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Bethanechol - Wikipedia [en.wikipedia.org]

- 4. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bethanechol Chloride (Bethanechol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]

- 7. What is Bethanechol Chloride used for? [synapse.patsnap.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 11. atsjournals.org [atsjournals.org]

- 12. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bethanechol Chloride: Uses, Side Effects & Dosage | Healio [healio.com]

- 15. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]

- 16. Bethanechol improves smooth muscle function in patients with severe ineffective esophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. experts.umn.edu [experts.umn.edu]

- 19. Bethanechol activates a post-receptor negative feedback mechanism in rabbit urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Carbamoyloxypropyl(trimethyl)ammonium chloride (Bethanechol Chloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carbamoyloxypropyl(trimethyl)ammonium chloride, more commonly known as bethanechol chloride, is a synthetic parasympathomimetic agent with significant applications in both clinical medicine and pharmacological research.[1][2] Structurally similar to the endogenous neurotransmitter acetylcholine, bethanechol chloride functions as a selective agonist for muscarinic acetylcholine receptors (mAChRs).[2][3] A key distinguishing feature is its resistance to hydrolysis by cholinesterases, which confers a longer duration of action compared to acetylcholine.[2][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and applications of bethanechol chloride, tailored for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

Bethanechol chloride is a quaternary ammonium salt.[1] Its chemical structure consists of a carbamate ester of β-methylcholine.[2] The presence of the charged quaternary amine group is crucial as it prevents the molecule from readily crossing the blood-brain barrier, thereby minimizing central nervous system effects.[2]

Chemical Identifiers:

-

IUPAC Name: 2-carbamoyloxypropyl(trimethyl)azanium chloride[1]

-

CAS Number: 590-63-6[1]

-

Molecular Formula: C₇H₁₇ClN₂O₂[1]

-

SMILES: CC(C(C)C)OC(=O)N.[Cl-][1]

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 196.67 g/mol | [1][] |

| Appearance | Colorless or white crystals or a white, crystalline powder | [][6] |

| Melting Point | 187-190°C | [][7] |

| Solubility | Very soluble in water; Freely soluble in ethanol | [][6] |

| Hygroscopicity | Hygroscopic | [8] |

Synthesis of Bethanechol Chloride

The synthesis of bethanechol chloride can be achieved through a multi-step process. A common method involves the reaction of methylcholine chloride with phosgene, followed by treatment with ammonia.[9][10]

Experimental Protocol: Synthesis of Bethanechol Chloride

-

Reaction Setup: In a suitable reaction vessel, add chloroform and then methylcholine chloride.[9]

-

Phosgenation: Control the temperature of the reaction mixture at 0°C. While stirring, add solid phosgene in batches. The molar ratio of methylcholine chloride to solid phosgene should be approximately 1:2.[9]

-

Catalysis and Reaction: After each addition of phosgene, stir for 5 minutes and then add a catalyst, such as dimethylformamide (DMF), pyridine, or triethylamine, in an amount equivalent to 1% of the weight of methylcholine chloride.[9]

-

Heating: Raise the temperature to 50°C and continue the reaction for 3 hours.[9]

-

Work-up: After the reaction is complete, cool the reaction solution to 15°C.[9]

-

Ammonolysis and Concentration: Add ammonia water (20% by weight of the reaction solution) to adjust the pH to 8. Concentrate the solution under reduced pressure until dry.[9]

-

Purification: Add ethanol (three times the weight of methylcholine chloride) to the residue and centrifuge to obtain crude bethanechol chloride.[9]

-

Recrystallization: To the crude product, add ethanol (1 times the weight of the crude product) and activated carbon (2% by weight) for decolorization. Filter the solution, then cool it to induce recrystallization. The resulting filter cake is dried to yield pure bethanechol chloride.[9]

Logical Relationship of Synthesis Steps

Caption: A diagram of the M3 muscarinic receptor signaling pathway activated by bethanechol chloride.

Applications in Research and Medicine

Bethanechol chloride is a valuable tool in both clinical practice and research settings.

Clinical Applications:

-

Urinary Retention: It is FDA-approved for the treatment of acute postoperative and postpartum nonobstructive urinary retention and for neurogenic atony of the urinary bladder with retention. [11][12]* Gastrointestinal Disorders: It is used to increase lower esophageal sphincter pressure and to stimulate gastric and intestinal motility. [3][13] Research Applications:

-

Study of Muscarinic Receptors: Due to its selectivity and stability, bethanechol chloride is widely used as a tool to study the function and regulation of muscarinic receptors in various tissues and cell types. [14][15]* In Vitro Models: It is employed in in vitro organ bath experiments to study the contractility of smooth muscle preparations from the bladder, intestines, and other organs.

-

Animal Models: It is used in animal models to investigate the physiological roles of the parasympathetic nervous system.

Experimental Protocol: In Vitro Assessment of Smooth Muscle Contractility

This protocol describes a general procedure for assessing the contractile effect of bethanechol chloride on an isolated smooth muscle preparation (e.g., rat ileum) using an organ bath setup.

Materials:

-

Isolated tissue (e.g., rat ileum segment)

-

Organ bath system with a transducer and data acquisition system

-

Krebs-Henseleit solution (or other appropriate physiological salt solution)

-

Bethanechol chloride stock solution

-

Carbogen gas (95% O₂, 5% CO₂)

-

Surgical thread

-

Standard laboratory glassware and pipettes

Procedure:

-

Tissue Preparation: Euthanize a rat according to approved animal welfare protocols. Isolate a segment of the ileum and place it in cold, aerated Krebs-Henseleit solution.

-

Mounting the Tissue: Tie one end of the ileum segment to a fixed hook in the organ bath chamber and the other end to an isometric force transducer.

-

Equilibration: Fill the organ bath with Krebs-Henseleit solution maintained at 37°C and continuously bubble with carbogen gas. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with solution changes every 15 minutes.

-

Concentration-Response Curve:

-

Record a stable baseline tension.

-

Add bethanechol chloride to the organ bath in a cumulative manner to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

-

Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.

-

-

Data Analysis:

-

Measure the peak contractile response at each concentration.

-

Normalize the responses as a percentage of the maximum response.

-

Plot the concentration-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximum response).

-

Safety and Handling

Bethanechol chloride is a potent pharmacological agent and should be handled with care.

-

Health Hazards: Harmful if swallowed. [16][17]May cause skin and eye irritation. [18]Ingestion can lead to gastrointestinal distress, salivation, and other cholinergic effects. [18]* Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves when handling the compound. [16][18]* Storage: Store in a cool, dry place, away from moisture. [19]It is hygroscopic. [8]

Conclusion

2-Carbamoyloxypropyl(trimethyl)ammonium chloride is a well-characterized muscarinic agonist with significant utility in both therapeutic and research contexts. Its stability and selectivity make it an invaluable tool for studying the parasympathetic nervous system and for the treatment of specific urological and gastrointestinal conditions. A thorough understanding of its chemical properties, mechanism of action, and proper handling is essential for its safe and effective use in a professional setting.

References

-

Felder, C. C. (1995). Muscarinic acetylcholine receptors: signal transduction through multiple effectors. FASEB J., 9, 619‐625. [Link]

-

Ghafouri, N., & Patel, C. (2023). Bethanechol. In StatPearls. StatPearls Publishing. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11548, Bethanechol chloride. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2370, Bethanechol. Retrieved from [Link]

-

Drugs.com (2023). Bethanechol: Package Insert / Prescribing Information. [Link]

-

Patsnap Synapse (2024). What is Bethanechol Chloride used for? [Link]

-

Patsnap Synapse (2024). What is the mechanism of Bethanechol Chloride? [Link]

-

RxList (2022). Bethanechol Chloride (Bethanechol): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Yan, K., et al. (2005). Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells. The Journal of Physiology, 563(Pt 1), 131–148. [Link]

-

Wess, J. (2003). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 100(23), 13173-13175. [Link]

-

Pharmaffiliates (n.d.). Bethanechol Chloride (CAS 590-63-6): Your Source for Pharmaceutical Grade Raw Materials. [Link]

-

ResearchGate (n.d.). Canonical signaling of muscarinic receptors. [Link]

-

Lanza, V., & Caudill, M. (2012). Muscarinic receptor signaling pathways: therapeutic targets for diabetes? Future Medicinal Chemistry, 4(1), 1-4. [Link]

-

ScienceLab.com (2005). Material Safety Data Sheet - Bethanechol Chloride MSDS. [Link]

-

U.S. Pharmacopeia (n.d.). USP Monographs: Bethanechol Chloride. [Link]

-

MP Biomedicals (n.d.). Bethanechol Chloride. [Link]

- Google Patents (2014).

-

Japanese Pharmacopoeia (n.d.). Bethanechol Chloride. [Link]

-

LCGC International (2010). Determination of Bethanechol Chloride by Ion Chromatography with Eluent Generation. [Link]

-

Dova, E., et al. (2013). Comprehensive determination of the solid state stability of bethanechol chloride active pharmaceutical ingredient using combined analytical tools. CrystEngComm, 15(40), 8213-8222. [Link]

-

DrugFuture (n.d.). Bethanechol Chloride. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). bethanechol. [Link]

-

U.S. Pharmacopeia (n.d.). Bethanechol Chloride Tablets. [Link]

-

Wikipedia (n.d.). Bethanechol. [Link]

-

PharmaCompass (n.d.). Bethanechol chloride (JP16/USP). [Link]

-

Healio (n.d.). Bethanechol Chloride: Uses, Side Effects & Dosage. [Link]

Sources

- 1. Bethanechol Chloride | C7H17ClN2O2 | CID 11548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Bethanechol Chloride used for? [synapse.patsnap.com]

- 4. Bethanechol - Wikipedia [en.wikipedia.org]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Bethanechol | 590-63-6 [chemicalbook.com]

- 8. Bethanechol Chloride [drugfuture.com]

- 9. Page loading... [guidechem.com]

- 10. CN103936624A - Preparation method of bethanechol chloride - Google Patents [patents.google.com]

- 11. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Bethanechol Chloride (Bethanechol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. drugs.com [drugs.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mpbio.com [mpbio.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

Introduction: The Chemical and Therapeutic Identity of Bethanechol Chloride

An In-depth Technical Guide to the Pharmacological Profile and Receptor Selectivity of Bethanechol Chloride

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of bethanechol chloride, designed for researchers, scientists, and drug development professionals. It delves into the core pharmacology, receptor interactions, and the experimental methodologies used to characterize this significant cholinergic agent.

Bethanechol chloride, chemically designated as 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-1-propanaminium chloride, is a synthetic choline ester.[1] Structurally related to the endogenous neurotransmitter acetylcholine (ACh), bethanechol is distinguished by two key modifications: the presence of a carbamate group instead of an acetyl group and the addition of a methyl group on the β-carbon. These structural alterations render it resistant to hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase, thereby prolonging its duration of action compared to ACh.[1]

Pharmacologically, it is classified as a direct-acting parasympathomimetic agent, or more specifically, a muscarinic cholinergic receptor agonist.[2] Its primary therapeutic applications are in the management of non-obstructive urinary retention (postoperative and postpartum) and neurogenic atony of the urinary bladder.[3][4] By stimulating the parasympathetic nervous system, it effectively enhances smooth muscle tone in the urinary bladder and gastrointestinal tract.[5][6]

Core Mechanism of Action: Muscarinic Receptor Activation and Signaling

Bethanechol exerts its effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs), with minimal to no effect on nicotinic receptors at therapeutic doses.[2][3][7] Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system's function.[8][9] There are five distinct subtypes, M1 through M5, which couple to different G-protein families to initiate downstream signaling cascades.[]

-

Gq/11-Coupled Receptors (M1, M3, M5): Bethanechol's clinically relevant effects are predominantly mediated by M3 receptors located on the smooth muscle of the bladder (detrusor muscle) and the gastrointestinal tract.[7] Activation of these Gq-coupled receptors stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to a cascade of phosphorylation events that culminate in smooth muscle contraction.[9][]

-

Gi/o-Coupled Receptors (M2, M4): When bethanechol activates M2 or M4 receptors, the associated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] The βγ-subunit of the G-protein can also directly modulate ion channels, such as opening inwardly rectifying potassium (K+) channels, which causes membrane hyperpolarization and an inhibitory effect, particularly notable in cardiac tissue (M2 activation leads to bradycardia).[9]

The following diagram illustrates the primary signaling pathways initiated by bethanechol upon binding to muscarinic receptor subtypes.

Caption: Bethanechol signaling via Gq and Gi coupled muscarinic receptors.

Receptor Selectivity Profile

While often described as a non-selective muscarinic agonist, experimental data indicate that bethanechol exhibits a degree of functional selectivity and differential potency across the five mAChR subtypes.[11] Binding studies using recombinant human muscarinic receptors have shown an order of binding potency of M2 > M4 > M3 > M1.[12] This preferential binding, however, does not always translate directly to equivalent functional potency, which is also influenced by receptor reserve and downstream signaling efficiency.

The table below summarizes the functional potencies (EC50) of bethanechol at various human muscarinic receptor subtypes as reported in the literature.

| Receptor Subtype | G-Protein Coupling | Functional Potency (EC50) | Primary Location(s) of Action | Reference |

| M1 | Gq/11 | 35 µM | Autonomic ganglia, CNS, Gastric parietal cells | [13] |

| M2 | Gi/o | Agonist activity noted in vitro | Heart, Smooth muscle | [13] |

| M3 | Gq/11 | 14.5 µM | Bladder, GI smooth muscle, Exocrine glands | [13] |

| M4 | Gi/o | 7 µM | CNS | [13] |

| M5 | Gq/11 | 32 µM | CNS (esp. substantia nigra) | [13] |

| Note: EC50 values can vary depending on the specific cell line and assay conditions used. |

Experimental Protocols for Pharmacological Characterization

To rigorously define the pharmacological profile of a muscarinic agonist like bethanechol, a combination of binding and functional assays is essential. These protocols provide a self-validating system: binding assays confirm physical interaction with the target, while functional assays measure the biological consequence of that interaction.

Radioligand Competition Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the affinity of bethanechol for each mAChR subtype by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.

Methodology:

-

Receptor Preparation: Homogenize cells or tissues known to express the target muscarinic receptor subtype (e.g., CHO or HEK293 cells stably expressing a single human mAChR subtype). Prepare a membrane fraction by centrifugation.[14]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS), and serially diluted concentrations of unlabeled bethanechol chloride.[14][15]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[14]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C). The receptors and bound radioligand are trapped on the filter.[14]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14]

-

Detection: Place the filters into scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[14]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the bethanechol concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of bethanechol that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Caption: Workflow for a radioligand competition binding assay.

Calcium Mobilization Functional Assay: Determining Agonist Potency (EC50)

This cell-based assay measures the functional response to bethanechol activation of Gq-coupled receptors (M1, M3, M5) by detecting the resulting increase in intracellular calcium.

Methodology:

-

Cell Plating: Seed mammalian cells (e.g., HEK293) stably expressing the M1, M3, or M5 receptor subtype into a 96-well, black-walled, clear-bottom microplate and culture overnight to form a confluent monolayer.[16]

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered salt solution. Incubate for 30-60 minutes at 37°C to allow the dye to de-esterify and become active within the cells.[16][17]

-

Compound Addition: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reads.[18] The instrument's integrated pipettor adds varying concentrations of bethanechol to the wells.

-

Fluorescence Measurement: The instrument measures the fluorescence intensity in each well before and after the addition of bethanechol. Agonist binding to the Gq-coupled receptor triggers Ca2+ release, which causes the dye to fluoresce.[17][18]

-

Data Analysis: The change in fluorescence intensity is plotted against the logarithm of the bethanechol concentration. A dose-response curve is generated, and non-linear regression is used to calculate the EC50 value (the concentration of bethanechol that produces 50% of the maximal response).

Pharmacokinetic Profile

The pharmacokinetic properties of bethanechol are largely dictated by its chemical structure.

| Parameter | Description | Reference |

| Absorption | Poorly and variably absorbed from the GI tract after oral administration. | [19] |

| Distribution | As a quaternary amine, it does not readily cross the blood-brain barrier, minimizing CNS effects. | [3][7][13] |

| Metabolism | Resistant to hydrolysis by cholinesterases, resulting in a more prolonged effect than acetylcholine. The precise metabolic pathway is not well-defined. | [1][20] |

| Excretion | Believed to be primarily excreted unchanged by the kidneys. | [21] |

| Onset of Action | Oral: 30-90 minutes. Subcutaneous: 5-15 minutes. | [1][20] |

| Duration of Action | Oral: ~1 hour (up to 6 hours with large doses). Subcutaneous: ~2 hours. | [1][20] |

Clinical Profile and Adverse Effects

The therapeutic utility of bethanechol is a direct consequence of its pharmacology. Stimulation of M3 receptors in the bladder detrusor muscle causes contraction, increasing voiding pressure and promoting urination, making it effective for non-obstructive urinary retention.[2][5] Similarly, M3 stimulation in the GI tract increases motility and peristalsis.[1]

Adverse effects are predictable extensions of its mechanism—generalized parasympathetic stimulation.[3] These include:

-

Gastrointestinal: Abdominal cramps, nausea, vomiting, diarrhea, salivation.[3]

-

Cardiovascular: Hypotension with reflex tachycardia.[3]

-

Respiratory: Bronchoconstriction (use is contraindicated in patients with asthma).[2][3]

-

Other: Sweating, flushing, urinary urgency, lacrimation, miosis.[3]

Contraindications include any condition where the drug's effects would be harmful, such as mechanical GI or urinary tract obstruction, peptic ulcer disease, coronary artery disease, hypotension, and hyperthyroidism.[19][22]

Conclusion

Bethanechol chloride is a valuable pharmacological tool and therapeutic agent characterized by its direct, preferential action on muscarinic cholinergic receptors. Its resistance to cholinesterase degradation provides a sustained duration of action, while its quaternary structure limits central nervous system penetration. While broadly acting across muscarinic subtypes, it shows some degree of functional selectivity, with its primary clinical efficacy derived from the potent activation of M3 receptors in the urinary and gastrointestinal tracts. A thorough understanding of its receptor selectivity, signaling pathways, and pharmacokinetic profile, as determined by the rigorous experimental protocols outlined herein, is fundamental for its safe and effective application in both research and clinical practice.

References

-

Title: Bethanechol Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Bethanechol: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]

-

Title: What is the mechanism of Bethanechol Chloride? Source: Patsnap Synapse URL: [Link]

-

Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Source: Bio-protocol URL: [Link]

-

Title: Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine Source: Modern Drug Discovery URL: [Link]

-

Title: What is Bethanechol Chloride used for? Source: Patsnap Synapse URL: [Link]

-

Title: Urecholine (bethanechol) dosing, indications, interactions, adverse effects, and more Source: Medscape URL: [Link]

-

Title: Bethanechol Chloride: Uses, Side Effects & Dosage Source: Healio URL: [Link]

-

Title: Physiology, Cholinergic Receptors Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Cholinergic Transduction Source: American College of Neuropsychopharmacology (ACNP) URL: [Link]

-

Title: Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger Source: Eurofins Discovery URL: [Link]

-

Title: Clinical Profile: Bethanechol Chloride 5mg Tablet Source: GlobalRx URL: [Link]

-

Title: In Vitro Muscarinic Receptor Radioligand-Binding Assays Source: PubMed URL: [Link]

-

Title: Bethanechol: Uses, Side Effects, Warnings & More Source: GoodRx URL: [Link]

-

Title: What are the side effects of Bethanechol Chloride? Source: Patsnap Synapse URL: [Link]

-

Title: Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine Source: British Journal of Pharmacology via NIH URL: [Link]

-

Title: Video: Cholinergic Receptors: Muscarinic Source: JoVE URL: [Link]

-

Title: Urecholine - Drug Summary Source: PDR.Net URL: [Link]

-

Title: Bethanechol | C7H17N2O2+ | CID 2370 Source: PubChem - NIH URL: [Link]

-

Title: Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride Source: British Journal of Pharmacology via NIH URL: [Link]

-

Title: Characterization of muscarinic agonists in recombinant cell lines Source: PubMed URL: [Link]

-

Title: Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes Source: PubMed URL: [Link]

-

Title: In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows Source: American Journal of Veterinary Research URL: [Link]

-

Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

Title: (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays Source: ResearchGate URL: [Link]

-

Title: Selectivity of bethanechol on muscarinic receptors Source: PubMed URL: [Link]

-

Title: FLIPR™ Assays for GPCR and Ion Channel Targets Source: NCBI Bookshelf URL: [Link]

-

Title: Bethanechol Chloride 25mg Tablet: Clinical Profile and Applications Source: Patsnap Synapse URL: [Link]

-

Title: Muscarinic Agonists and Antagonists Source: Basicmedical Key URL: [Link]

-

Title: High-throughput calcium flux assays: luminescent versus fluorescent readout Source: Drug Target Review URL: [Link]

-

Title: Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle Source: British Journal of Pharmacology via NIH URL: [Link]

-

Title: (PDF) Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Source: ResearchGate URL: [Link]

-

Title: Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays Source: ACS Publications URL: [Link]

-

Title: Characterization of muscarinic cholinergic receptor binding in the vas deferens, bladder, prostate and penis of the rabbit Source: PubMed URL: [Link]

-

Title: Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity Source: MDPI URL: [Link]

-

Title: Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat Source: PubMed URL: [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]

- 3. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is Bethanechol Chloride used for? [synapse.patsnap.com]

- 5. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]

- 6. Articles [globalrx.com]

- 7. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acnp.org [acnp.org]

- 9. Video: Cholinergic Receptors: Muscarinic [jove.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Bethanechol Chloride: Uses, Side Effects & Dosage | Healio [healio.com]

- 20. pdr.net [pdr.net]

- 21. Articles [globalrx.com]

- 22. Bethanechol: Uses, Side Effects, Warnings & More - GoodRx [goodrx.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Carbamoyloxypropyl(trimethyl)ammonium chloride (Bethanechol Chloride)

This guide provides a comprehensive technical overview of 2-Carbamoyloxypropyl(trimethyl)ammonium chloride, known pharmacologically as bethanechol chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical discovery, detailed synthetic pathways, physicochemical properties, and mechanism of action of this significant parasympathomimetic agent.

Introduction: A Stable Analog in Cholinergic Agonism

Bethanechol chloride is a synthetic choline ester that plays a crucial role in modern therapeutics. Structurally related to the endogenous neurotransmitter acetylcholine, it was designed to exhibit greater stability and selectivity.[1][2][3] Unlike acetylcholine, which is rapidly hydrolyzed by cholinesterase in the body, bethanechol chloride is resistant to this enzymatic degradation, leading to a more prolonged duration of action.[1][2][3][4][5][6] Its primary clinical applications are in the treatment of nonobstructive urinary retention and to stimulate gastrointestinal motility.[1][2][6]

The molecule's efficacy stems from its action as a direct-acting muscarinic agonist, with a notable selectivity for M3 receptors located on the smooth muscle of the bladder and gastrointestinal tract.[4][6] This targeted action contracts the bladder's detrusor muscle and increases gastrointestinal motility, facilitating urination and gastric emptying, respectively.[1][2][6] The presence of a charged quaternary ammonium group prevents it from crossing the blood-brain barrier, thereby minimizing central nervous system side effects.[4][6]

The Genesis of a Cholinergic Agent: A Historical Perspective

The development of bethanechol chloride is a landmark in the rational design of drugs aimed at mimicking the parasympathetic nervous system.

The Quest for a Stable Acetylcholine Analog

In the early 20th century, the therapeutic potential of acetylcholine was well-recognized, but its fleeting duration of action limited its clinical utility. This spurred a search for structurally similar molecules that could resist rapid enzymatic hydrolysis by cholinesterase. The goal was to create a compound that retained the desired parasympathomimetic effects but offered a more sustained therapeutic window.

The Synthesis of Bethanechol in 1935

Chemical Synthesis of Bethanechol Chloride

The synthesis of bethanechol chloride can be achieved through several routes, primarily involving the carbamoylation of a choline precursor. The most common and well-documented methods utilize either phosgene or a safer phosgene equivalent, triphosgene.

Synthesis Route 1: From Methylcholine Chloride and Triphosgene

This method, adapted from patent literature, provides a practical and scalable approach to the synthesis of bethanechol chloride.[7] Triphosgene is often preferred over phosgene gas due to its solid state, which makes it easier and safer to handle.[7]

Reaction Scheme:

Caption: Synthesis of Bethanechol Chloride from Methylcholine Chloride.

Experimental Protocol:

-

Reaction Setup: To a reaction kettle, add trichloromethane. Subsequently, introduce methylcholine chloride.

-

Phosgenation: Control the temperature of the mixture between 0-40°C. While stirring, add triphosgene in stages. The molar ratio of methylcholine chloride to triphosgene should be approximately 1:2 to 1:2.9.[7]

-

Catalysis: After each addition of triphosgene, continue stirring for 5-10 minutes. Then, add a catalyst such as dimethylformamide (DMF) or pyridine.

-

Reaction Progression: Raise the temperature to 50-80°C and allow the reaction to proceed for 3-8 hours.[7] The use of a catalyst can reportedly increase the yield by up to 15%.

-

Cooling: Once the reaction is complete, cool the reaction liquid to 15-25°C.[7]

-

Ammonolysis and Work-up: Add ammonia water (20-30% by weight of the reaction liquid) to adjust the pH to 8-10.[7] This step converts the intermediate chloroformate to the final carbamate product.

-

Isolation of Crude Product: Concentrate the solution under reduced pressure until dry. Add absolute ethanol (3-5 times the weight of the initial methylcholine chloride) and perform centrifugal filtration to isolate the crude bethanechol chloride.[7]

-

Purification: To the crude product, add absolute ethanol (1-5 times the weight of the crude product) and activated carbon (2-4% by weight of the crude product) for decolorization. Filter the solution, then cool to induce recrystallization. The purified product is obtained by filtration and drying of the filter cake.[7]

Causality and Rationale:

-

Triphosgene as a Phosgene Source: Triphosgene is a stable solid that decomposes into three equivalents of phosgene under the reaction conditions. This avoids the need to handle highly toxic and gaseous phosgene directly.

-

Staged Addition and Temperature Control: The staged addition of triphosgene and careful temperature control are crucial for managing the exothermic nature of the reaction and preventing unwanted side reactions.

-

Catalyst: The use of a catalyst like DMF or pyridine accelerates the reaction between the alcohol group of methylcholine and phosgene.

-

pH Adjustment with Ammonia: The addition of ammonia water serves two purposes: it neutralizes any acidic byproducts and provides the amine source for the formation of the carbamate functional group.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.

Physicochemical and Spectroscopic Characterization

A thorough characterization of bethanechol chloride is essential for its identification and quality control in research and pharmaceutical applications.

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₇ClN₂O₂ | [1][2][3] |

| Molecular Weight | 196.68 g/mol | [1][2][3] |

| Appearance | White, hygroscopic crystalline powder | [1][2][3] |

| Odor | Slight amine-like odor | [1][2][3] |

| Melting Point | Decomposes at 218-219°C | |

| Solubility | Freely soluble in water | [1][2][3] |

| pH (0.5% aq. soln.) | 5.5 - 6.0 |

Spectroscopic Data

Spectroscopic analysis provides a definitive fingerprint for the molecular structure of bethanechol chloride.

-

Infrared (IR) Spectroscopy: The IR spectrum of bethanechol chloride will exhibit characteristic peaks for the carbamate group (C=O stretch around 1700 cm⁻¹ and N-H stretch around 3300-3500 cm⁻¹), as well as C-H and C-N vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will show a parent ion corresponding to the bethanechol cation (C₇H₁₇N₂O₂⁺) with a mass-to-charge ratio (m/z) of approximately 161.22.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Expected signals would include a singlet for the trimethylammonium protons, multiplets for the propyl chain protons, and a broad signal for the -NH₂ protons of the carbamate group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the structure, including the carbonyl carbon of the carbamate, the carbons of the propyl chain, and the methyl carbons of the trimethylammonium group.

-

Mechanism of Action: A Molecular Perspective

Bethanechol chloride exerts its therapeutic effects by acting as a direct agonist at muscarinic acetylcholine receptors.

Caption: Mechanism of action of Bethanechol Chloride on M3 receptors.

As illustrated, bethanechol binds primarily to M3 muscarinic receptors on effector cells. This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This elevation in calcium ultimately results in the contraction of smooth muscle cells, such as those in the bladder wall and the gastrointestinal tract.[4][6]

Conclusion

Bethanechol chloride stands as a testament to the principles of rational drug design. Its development as a stable and selective cholinergic agonist has provided significant therapeutic benefits for patients with specific urinary and gastrointestinal motility disorders. A thorough understanding of its historical context, synthetic pathways, and mechanism of action is crucial for researchers and clinicians working in the fields of pharmacology and drug development. The methodologies and data presented in this guide offer a comprehensive technical foundation for further scientific inquiry and application of this important compound.

References

-

Bethanechol. PubChem. National Center for Biotechnology Information. [Link]

- CN103936624A - Preparation method of bethanechol chloride - Google P

-

Bethanechol: Package Insert / Prescribing Information - Drugs.com. [Link]

-

Bethanechol Chloride Tablets, USP Rx Only 8468901/0622F - DailyMed. [Link]

-

Bethanechol - StatPearls - NCBI Bookshelf. [Link]

-

Bethanechol - Wikipedia. [Link]

-

Parasympathomimetic drug - Wikipedia. [Link]

-

Bethanechol Chloride | C7H17ClN2O2 | CID 11548 - PubChem. [Link]

-

Thermal decomposition of bethanechol chloride into bethamethylcholine... - ResearchGate. [Link]

-

In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - NIH. [Link]

-

Physicochemical and Microbiological Stability of Compounded Bethanechol Chloride Oral Suspensions in PCCA Base, SuspendIt® - PubMed. [Link]

-

Comprehensive determination of the solid state stability of bethanechol chloride active pharmaceutical ingredient using combined analytical tools - RSC Publishing. [Link]

-

Label: BETHANECHOL CHLORIDE tablet - DailyMed. [Link]

-

Parasympathomimetic – Knowledge and References - Taylor & Francis. [Link]

-

parasympathomimetics drugs | PPTX - Slideshare. [Link]

-

(PDF) Parasympathomimetic Medications - ResearchGate. [Link]

-

Bethanechol Chloride - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

-

Parasympathomimetic and parasympatholytic drugs (Chapter 41) - Anesthetic Pharmacology - Cambridge University Press & Assessment. [Link]

-

(PDF) Ab initio structure determination of bethanechol chloride - ResearchGate. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Bethanechol Chloride Tablets, USP Rx Only 8468901/0622F [dailymed.nlm.nih.gov]

- 3. DailyMed - BETHANECHOL CHLORIDE tablet [dailymed.nlm.nih.gov]

- 4. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bethanechol - Wikipedia [en.wikipedia.org]

- 6. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CN103936624A - Preparation method of bethanechol chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide on the In Vitro vs. In Vivo Effects of Bethanechol Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanechol chloride, a synthetic choline ester, serves as a cornerstone in the pharmacological management of urinary retention and gastrointestinal atony.[1][2][3] Its efficacy stems from its action as a direct-acting cholinergic agonist with a pronounced selectivity for muscarinic receptors.[4][5][6] This guide provides a comprehensive examination of the pharmacological effects of bethanechol chloride, drawing a critical comparison between its actions observed in controlled in vitro settings and the more complex physiological responses elicited in vivo. By dissecting the underlying mechanisms and experimental observations, this document aims to equip researchers and drug development professionals with the nuanced understanding required to bridge the translational gap between laboratory findings and clinical applications.

Introduction: The Pharmacological Profile of Bethanechol Chloride

Bethanechol chloride is a parasympathomimetic agent structurally related to acetylcholine.[7] A key feature that distinguishes it from the endogenous neurotransmitter is its resistance to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[6][7] This stability allows for sustained stimulation of muscarinic receptors, primarily located on the smooth muscle of the urinary bladder and the gastrointestinal (GI) tract.[4][5] The therapeutic utility of bethanechol chloride lies in its ability to increase the tone and contractility of the detrusor muscle in the bladder and to enhance peristalsis in the GI tract, thereby facilitating urination and promoting gastric emptying.[2][5][7]

The drug's selectivity for muscarinic receptors over nicotinic receptors minimizes certain side effects, a desirable trait in cholinergic therapies.[1][4] Despite its targeted action, the translation from in vitro potency to in vivo efficacy is not always direct, necessitating a thorough understanding of the factors that differentiate these two experimental paradigms.

In Vitro Effects: Elucidating the Molecular Mechanism of Action

In vitro studies are fundamental to characterizing the direct effects of a drug on its target tissues, free from the confounding variables of systemic circulation, metabolism, and neuro-hormonal feedback loops. For bethanechol chloride, these studies typically involve isolated organ bath preparations of smooth muscle strips from the bladder or intestines.[8][9][10][11]

Receptor Binding and Signaling Cascade

Bethanechol chloride exerts its effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs). While it is considered a non-selective muscarinic agonist, studies have indicated a predominant action on M2 and M3 receptor subtypes, which are highly expressed in the smooth muscle of the bladder and GI tract.[8][12]

-

M3 Receptor Activation: The binding of bethanechol to M3 receptors on smooth muscle cells initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

-

M2 Receptor Activation: Activation of M2 receptors, which are also present in these tissues, couples to Gi/o proteins. This inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels counteract smooth muscle relaxation, thereby potentiating the contractile response mediated by M3 receptors.[8][12]

Caption: Bethanechol Chloride Signaling Pathway.

Experimental Protocol: Isolated Organ Bath

The isolated organ bath is a classic in vitro technique used to quantify the contractile response of smooth muscle to pharmacological agents.

Step-by-Step Methodology:

-

Tissue Preparation: Smooth muscle strips (e.g., from the rat duodenum, ileum, or bladder) are carefully dissected and mounted in an organ bath chamber.[9][11]

-

Physiological Solution: The chamber is filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to ensure tissue viability.[9][11]

-

Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to measure contractile force.

-

Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

-

Drug Administration: Cumulative concentrations of bethanechol chloride are added to the bath, and the resulting contractile responses are recorded.

-

Data Analysis: Concentration-response curves are generated to determine key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum contractile response).

Quantitative Data from In Vitro Studies

| Parameter | Description | Typical Values for Bethanechol Chloride | Reference |

| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible effect. | M1: 35 µM, M3: 14.5 µM, M4: 7 µM, M5: 32 µM | [13] |

| Receptor Subtype Specificity | Preferential binding and activation of specific muscarinic receptor subtypes. | Primarily acts on M2 and M3 receptors in smooth muscle. | [8][12] |

In Vivo Effects: A Systemic Perspective

In vivo studies, conducted in whole organisms (animal models or human subjects), provide a more holistic understanding of a drug's effects, incorporating the complexities of absorption, distribution, metabolism, and excretion (ADME), as well as systemic physiological responses.

Pharmacokinetics and Bioavailability

Bethanechol chloride is poorly absorbed from the GI tract when administered orally.[14] This results in lower systemic bioavailability compared to subcutaneous administration. The onset of action for oral doses is typically within 30 to 90 minutes, with a duration of about one hour.[1][7] Subcutaneous injection produces a more rapid (5 to 15 minutes) and intense effect.[7]

Effects on the Urinary System

In vivo, bethanechol chloride increases the tone of the detrusor muscle, leading to a contraction that can initiate micturition and empty the bladder.[7] This effect is particularly beneficial in cases of non-obstructive urinary retention, such as postoperative or postpartum urinary retention and neurogenic atony of the bladder.[1] However, its clinical effectiveness can be variable, and it is not considered a first-line treatment for all types of urinary retention.[15] Some studies suggest that its efficacy may be more pronounced in specific patient populations or when administered subcutaneously.[16][17]

Effects on the Gastrointestinal System

Bethanechol chloride stimulates gastric motility, increases gastric tone, and can help restore impaired rhythmic peristalsis.[1][7] It has been shown to increase lower esophageal sphincter pressure and the amplitude of peristaltic contractions in the esophagus.[18] These prokinetic effects make it a potential therapeutic option for conditions like gastroparesis and gastroesophageal reflux.[18][19] However, its use for these indications is limited due to potential cardiovascular and gastrointestinal side effects.[19]

In Vivo Experimental Workflow

Caption: Typical In Vivo Experimental Workflow.

Bridging the Gap: Reconciling In Vitro and In Vivo Discrepancies

The observed effects of bethanechol chloride can differ significantly between in vitro and in vivo settings. Understanding the reasons for these discrepancies is crucial for accurate drug development and clinical application.

| Feature | In Vitro | In Vivo | Key Differentiating Factors |

| Potency | High potency observed at the receptor and tissue level. | Apparent potency can be lower, especially with oral administration. | Poor oral bioavailability, first-pass metabolism.[14][20] |

| Specificity | Direct effects on smooth muscle are clearly demonstrated. | Effects can be modulated by systemic compensatory mechanisms (e.g., baroreceptor reflex). | Neuro-hormonal feedback loops. |

| Side Effects | Not applicable in isolated tissue preparations. | Can cause cholinergic side effects such as sweating, salivation, abdominal cramps, and bradycardia.[19] | Systemic distribution and activation of muscarinic receptors in various organs. |

| Duration of Action | Dependent on washout from the organ bath. | Influenced by metabolism and renal excretion.[2] | Pharmacokinetic properties of the drug. |

Conclusion

Bethanechol chloride is a potent muscarinic agonist with well-defined contractile effects on urinary and gastrointestinal smooth muscle in vitro. These effects are primarily mediated through the activation of M2 and M3 muscarinic receptors. While in vivo studies confirm these actions, they also highlight the influence of pharmacokinetic factors and systemic physiological responses that can modulate the drug's overall efficacy and side effect profile. A comprehensive understanding of both the in vitro mechanisms and the in vivo complexities is essential for the rational design of experiments and the effective clinical application of bethanechol chloride in treating disorders of urinary and gastrointestinal motility.

References

-

Bethanechol - StatPearls - NCBI Bookshelf. [Link]

-

Bethanechol: Package Insert / Prescribing Information - Drugs.com. [Link]

-

What is Bethanechol Chloride used for? - Patsnap Synapse. [Link]

-

What is the mechanism of Bethanechol Chloride? - Patsnap Synapse. [Link]

-

Urecholine (bethanechol) dosing, indications, interactions, adverse effects, and more. [Link]

-

Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed. [Link]

-

Bethanechol Chloride: Uses, Side Effects & Dosage - Healio. [Link]

-

Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC - PubMed Central. [Link]

-

General pharmacology of the four gastrointestinal motility stimulants bethanechol, metoclopramide, trimebutine, and cisapride - PubMed. [Link]

-

Clinical Profile: Bethanechol Chloride 5mg Tablet - GlobalRx. [Link]

-

Current Review Drugs Increasing Gastrointestinal Motility - Karger Publishers. [Link]

-

In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - NIH. [Link]

-

Is Bethanechol Chloride Clinically Effective in Promoting Bladder Emptying? A Literature Review - Ovid. [Link]

-

Bethanechol - Wikipedia. [Link]

-

Bethanechol chloride as a suggested adjunct to prolonged in vivo exposure therapy in the treatment of paruresis - PubMed. [Link]

-

Muscarinic receptor subtypes involved in bethanechol-induced water intake in the rat. [Link]

-

In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PubMed. [Link]

-

Bethanechol Improves Smooth Muscle Function in Patients With Severe Ineffective Esophageal Motility | Request PDF - ResearchGate. [Link]

-

How does Bethanechol (Urecholine) help with gastrointestinal (GI) motility? - Dr.Oracle. [Link]

-

Effect of bethanechol and metoclopramide on upper gastrointestinal motility in the kitten. [Link]

-

Bethanechol Chloride for the Prevention of Postoperative Urinary Retention After Anal Surgery Under Spinal Anesthesia PJSSPHILIP. [Link]

-

Urecholine - Drug Summary - PDR.Net. [Link]

-

What is the role of bethanechol in treating urinary retention? - Dr.Oracle. [Link]

-

The Effect of Oral Bethanechol Chloride on Voiding in Female Patients with Excessive Residual Urine: A Randomized Double-Blind Study - AUA Journals. [Link]

-

ORAL BETHANECHOL IN POSTPARTUM URINARY RETENTION | Journal of Population Therapeutics and Clinical Pharmacology. [Link]

-

Bethanechol Chloride for the Prevention of Bladder Dysfunction After Radical Hysterectomy in Gynecologic Cancer Patients A Randomized Controlled Trial Study - ResearchGate. [Link]

-

How can I ensure the tissue maintains its normal mobility in long-term organ bath experiments? | ResearchGate. [Link]

-

Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed. [Link]

-

Is Bethanechol Chloride Clinically Effective in Promoting Bladder Emptying? A Literature Review | Journal of Urology. [Link]

-

51 questions with answers in ORGAN BATH | Science topic - ResearchGate. [Link]

-

Is Bethanechol Chloride Clinically Effective in Promoting Bladder Emptying? A Literature Review - OUCI. [Link]

-

Rational Use of Bethanechol in Dogs and Cats with Bladder Dysfunction - MDPI. [Link]

-

Clinical Profile: Bethanechol Chloride 5mg Tablets. [Link]

-

Failure of the bethanechol supersensitivity test to predict improved voiding after subcutaneous bethanechol administration - PubMed. [Link]

-

Action of oral and parenteral bethanechol on decompensated bladder - PubMed. [Link]

Sources

- 1. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. Articles [globalrx.com]

- 4. What is Bethanechol Chloride used for? [synapse.patsnap.com]

- 5. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]

- 6. Bethanechol - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

- 14. Bethanechol Chloride: Uses, Side Effects & Dosage | Healio [healio.com]

- 15. droracle.ai [droracle.ai]

- 16. ovid.com [ovid.com]

- 17. pcs.org.ph [pcs.org.ph]

- 18. karger.com [karger.com]

- 19. droracle.ai [droracle.ai]

- 20. pdr.net [pdr.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Carbamoyloxypropyl(trimethyl)ammonium chloride (Bethanechol Chloride) in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carbamoyloxypropyl(trimethyl)ammonium chloride, commonly known as bethanechol chloride, is a synthetic parasympathomimetic agent. Structurally, it is a carbamic acid ester of 2-methylcholine and functions as a slowly hydrolyzed muscarinic agonist with no nicotinic effects.[1] Its primary therapeutic applications are in the treatment of postoperative and postpartum nonobstructive urinary retention and neurogenic atony of the urinary bladder.[2] By directly stimulating muscarinic receptors, bethanechol chloride increases the tone of the detrusor urinae muscle, facilitating micturition.

The efficacy and safety of a pharmaceutical formulation are critically dependent on the physicochemical properties of the active pharmaceutical ingredient (API). For a highly water-soluble and hydrolyzable compound like bethanechol chloride, a thorough understanding of its solubility and stability profile is paramount for the development of robust, safe, and effective dosage forms. This technical guide provides a comprehensive overview of the solubility and stability of bethanechol chloride in various solution environments, offering insights into its degradation pathways and providing detailed protocols for its characterization.

Chemical Structure

Caption: Chemical Structure of Bethanechol Chloride.

Part 1: Solubility Profile